Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-
Description
Isoxazolo[5,4-b]pyridine is a fused heterocyclic scaffold comprising an isoxazole ring fused to a pyridine ring at positions 5 and 4-b. The compound "4-chloro-3-methyl-isoxazolo[5,4-b]pyridine" features a chlorine substituent at position 4 and a methyl group at position 3 of the isoxazole ring. The chloro and methyl substituents likely influence electronic properties, solubility, and bioactivity, making this scaffold a candidate for anticancer and kinase-targeted therapies .
Properties
IUPAC Name |
4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-6-5(8)2-3-9-7(6)11-10-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKMRWJBOGRBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=CC(=C12)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459745 | |
| Record name | Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63523-68-2 | |
| Record name | Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- can be achieved through various synthetic routes. One common method involves the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at 80°C. This catalyst-free, one-pot, three-component condensation procedure is efficient and yields high purity products .
Industrial Production Methods: Industrial production of Isoxazolo[5,4-b]pyridine derivatives typically involves large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yields and purity, and the process is designed to be environmentally benign and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted isoxazolo[5,4-b]pyridine derivatives with potential biological activities .
Scientific Research Applications
Pharmaceutical Applications
Isoxazolo[5,4-b]pyridine derivatives are recognized for their pharmacological properties. The following table summarizes key biological activities associated with this compound:
Research Applications
In addition to its pharmaceutical uses, isoxazolo[5,4-b]pyridine serves as a valuable scaffold in drug discovery. Researchers utilize it to develop compounds with enhanced biological activities. Notable studies include:
- Synthesis of Derivatives : Various synthetic methods have been employed to create derivatives of isoxazolo[5,4-b]pyridine that exhibit improved efficacy against specific biological targets. For example, sulfonamide derivatives have been synthesized and tested for antibacterial properties.
- Molecular Interaction Studies : Investigations into the binding affinities of isoxazolo[5,4-b]pyridine derivatives with target proteins are crucial for understanding their mechanisms of action and therapeutic potential.
Case Studies
- Antibacterial Activity : A study synthesized novel sulfonamide derivatives of isoxazolo[5,4-b]pyridine and evaluated their antibacterial efficacy against Pseudomonas aeruginosa. The results indicated significant antimicrobial activity for several compounds, highlighting the potential for developing new antibiotics from this scaffold.
- Anti-inflammatory Properties : Research demonstrated that specific derivatives of isoxazolo[5,4-b]pyridine could selectively inhibit COX-2 enzymes, making them suitable candidates for anti-inflammatory drugs. This selectivity is crucial for minimizing side effects typically associated with non-selective COX inhibitors.
- Cancer Research : The antiproliferative effects of certain isoxazolo[5,4-b]pyridine derivatives were explored in vitro against various cancer cell lines. These studies revealed promising results, suggesting that these compounds may contribute to future cancer therapies by targeting specific pathways involved in tumor growth and metastasis.
Mechanism of Action
The mechanism of action of Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of androgens and estrogen precursors .
Comparison with Similar Compounds
Structural Analogues within the Isoxazolo[5,4-b]pyridine Family
Key derivatives and their properties are summarized below:
Key Observations :
- For example, the 5-CN group in compound 4 correlates with stronger cytotoxicity (IC₅₀: 11–20 µM) compared to ester derivatives (IC₅₀: 21–50 µM) .
- Synthetic Routes : Most derivatives are synthesized from 3-methylisoxazol-5-amine via cyclocondensation or nucleophilic substitution. Chloro substituents may be introduced via chlorinating agents (e.g., POCl₃) or electrophilic aromatic substitution .
Comparison with Thiazolo[5,4-b]pyridines
Thiazolo[5,4-b]pyridines, sulfur analogs of isoxazolo derivatives, exhibit distinct reactivity and bioactivity:
- Synthesis: Prepared from 3-amino-2-chloropyridine and carbon disulfide, yielding thiazolo[5,4-b]pyridine-2-thione .
- Bioactivity : Thiazolo derivatives are less explored in cytotoxicity studies but show promise in kinase inhibition, as seen in pyrazolothiazole-based c-Met inhibitors (IC₅₀: <1 µM for some compounds) .
Pyrazolo[3,4-b]pyridines and Related Heterocycles
Pyrazolo[3,4-b]pyridines (e.g., compound 5a: 3-methyl-4-phenyl-6-thienyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) demonstrate:
- Enhanced Antiproliferative Activity : IC₅₀ values <10 µM against HCT-116 and PC3 cell lines, attributed to electron-deficient pyridine cores and substituent diversity .
- Structural Flexibility : The pyrazole ring allows for facile substitution, enabling optimization of pharmacokinetic properties compared to rigid isoxazolo systems .
Biological Activity
Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of Isoxazolo[5,4-b]pyridine
Isoxazolo[5,4-b]pyridine is characterized by a fused isoxazole and pyridine ring system. The presence of a chlorine atom at the 4-position and a methyl group at the 3-position contributes to its unique chemical properties and biological activities. This compound has been primarily studied for its antimicrobial , anticancer , and antiproliferative properties.
Synthesis
The synthesis of isoxazolo[5,4-b]pyridine derivatives often involves reactions with various chemical reagents. For instance, the synthesis of 4-chloro-3-methylisoxazolo[5,4-b]pyridine can be achieved through nucleophilic additions and cyclization reactions involving isoxazole precursors .
Anticancer Activity
Isoxazolo[5,4-b]pyridine derivatives have shown significant anticancer activity across various tumor cell lines. A study evaluated the cytotoxic properties of synthesized derivatives against human colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines using the MTT assay. The results indicated that certain derivatives exhibited higher cytotoxicity compared to standard drugs like 5-fluorouracil (5-FU) .
| Compound | Cell Line | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4-chloro-3-methyl derivative | HCT-116 | 58.4 | 3 |
| 5-FU | HCT-116 | 381.2 | <1 |
This table illustrates that the tested isoxazolo derivative demonstrated a significantly lower CC50 value compared to 5-FU, indicating higher potency and selectivity for cancer cells over normal cells .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of isoxazolo[5,4-b]pyridine derivatives. A series of sulfonamide derivatives were synthesized and tested against various bacterial strains, including Pseudomonas aeruginosa. Some compounds displayed notable antimicrobial activity, suggesting their potential use in treating bacterial infections .
The biological activity of isoxazolo[5,4-b]pyridine is attributed to its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes such as cytochrome P450 enzymes involved in steroid biosynthesis . Additionally, it may affect signaling pathways related to cell proliferation and apoptosis.
Case Studies
- Anticancer Efficacy : A study synthesized several isoxazolo derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that some compounds not only inhibited tumor growth but also induced apoptosis in cancer cells .
- Antimicrobial Testing : In another study focused on antibacterial activity, several new derivatives were evaluated against clinical isolates of bacteria. The findings revealed promising results for specific compounds that could lead to new antibacterial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
